REACTION_CXSMILES
|
[CH2:1]([NH2:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:9]([CH2:11][C:12](OC)=[O:13])#[N:10]>>[CH2:1]([NH:8][C:12](=[O:13])[CH2:11][C:9]#[N:10])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1
|
Name
|
|
Quantity
|
1.07 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
0.99 g
|
Type
|
reactant
|
Smiles
|
C(#N)CC(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
evaporation of the methanol
|
Type
|
CUSTOM
|
Details
|
formed
|
Type
|
TEMPERATURE
|
Details
|
Cooling
|
Type
|
CUSTOM
|
Details
|
gave a dark red solid which
|
Type
|
CUSTOM
|
Details
|
was triturated with ethanol
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethanol
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)NC(CC#N)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 40% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |